![molecular formula C21H18N2O3 B5563100 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B5563100.png)
4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with alternating double bonds, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains an acetate group, which is a derivative of acetic acid, and an amine group, which consists of a nitrogen atom attached to hydrogen atoms or organic groups .
Synthesis Analysis
The synthesis of such a compound could involve several steps and different types of reactions. One possible method could be the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or triflate using a palladium catalyst . Another possible method could involve the Mannich reaction, which is a three-component reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its constituent parts. The benzene and pyridine rings are aromatic, meaning they have a cyclic, planar structure with pi electrons delocalized over the entire molecule . The acetate group is a carboxylate ester, which consists of a carbonyl group (C=O) and an ether group (R-O-R’) .Chemical Reactions Analysis
The compound “this compound” could undergo various chemical reactions. For instance, the benzene ring could undergo electrophilic aromatic substitution reactions . The carbonyl group in the acetate could react with nucleophiles in nucleophilic acyl substitution reactions . The amine group could react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of Pyridine Derivatives : A study by Al-Issa (2012) detailed the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridine-based compounds in creating biologically active and structurally diverse molecules. This work illustrates the potential utility of 4-{[benzyl(2-pyridinyl)amino]carbonyl}phenyl acetate as a precursor in synthesizing complex pyridine derivatives with varied applications (Al-Issa, 2012).
Photoinduced 4-Pyridination : Research by Hoshikawa and Inoue (2013) on the photoinduced direct 4-pyridination of C(sp3)–H bonds offers insights into the modification of alkylaromatic compounds with pyridine, potentially extending to the functionalization of compounds similar to this compound. This method highlights the compound's relevance in synthesizing biologically active molecules with pyridine substructures (Hoshikawa & Inoue, 2013).
Crystal Structure Analysis
Crystal Structure Determination : Datta et al. (2015) conducted a study on the crystal structure of a molecule closely related to this compound, providing valuable data on molecular geometry, hydrogen bonding patterns, and the compound's solid-state configuration. Such studies are crucial for understanding the physicochemical properties of pyridine derivatives and their applications in material science and drug design (Datta, Ramya, Sithambaresan, & Kurup, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-[benzyl(pyridin-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-16(24)26-19-12-10-18(11-13-19)21(25)23(20-9-5-6-14-22-20)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFLFVMWVKPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

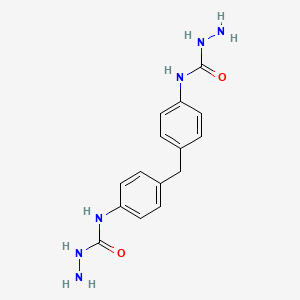
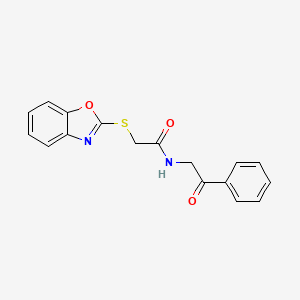
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
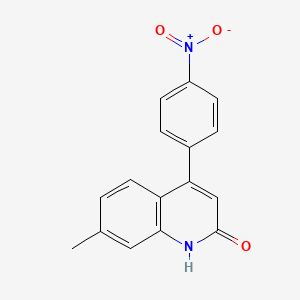
![N'-{(3S*,4R*)-1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5563080.png)

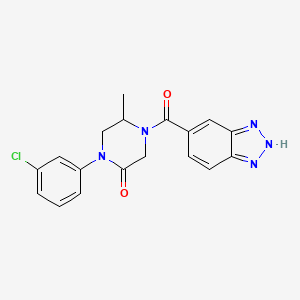
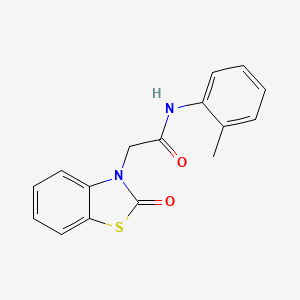
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B5563109.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]octanamide](/img/structure/B5563111.png)
![4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5563119.png)
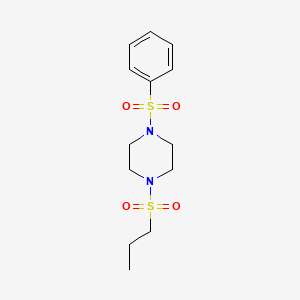
![[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5563128.png)